t-Butyl acetate-PEG2-CH2COOH: Defined PEG2 Spacer Length vs. PEG3 Homologs
The molecular weight of t-Butyl acetate-PEG2-CH2COOH is 278.30 g/mol . This directly contrasts with the longer t-Butyl acetate-PEG3-CH2COOH, which has a molecular weight of 322.35 g/mol, a difference of 44.05 g/mol due to the additional ethylene glycol unit . This difference in chain length is not trivial; in PROTAC design, linker length is a critical parameter that determines the optimal spatial orientation for forming a stable and productive ternary complex between the E3 ligase and the target protein. A change from a PEG2 to a PEG3 linker alters the distance between the two ligands, which can significantly reduce the efficiency of target ubiquitination and subsequent degradation, as established in PROTAC linker optimization studies [1].
| Evidence Dimension | Molecular Weight and Linker Length |
|---|---|
| Target Compound Data | 278.30 g/mol |
| Comparator Or Baseline | t-Butyl acetate-PEG3-CH2COOH: 322.35 g/mol |
| Quantified Difference | 44.05 g/mol increase (one additional PEG unit) |
| Conditions | Calculated from molecular formula (C12H22O7 vs C14H26O8) |
Why This Matters
The specific PEG2 length defines the spatial reach of the linker, and substituting it with a PEG3 analog would require complete re-optimization of the PROTAC's ternary complex formation and degradation activity.
- [1] Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(5):273-312. View Source
